2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate
CAS No.: 885950-65-2
Cat. No.: VC7925214
Molecular Formula: C13H6ClF5O3S
Molecular Weight: 372.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885950-65-2 |
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Molecular Formula | C13H6ClF5O3S |
Molecular Weight | 372.69 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (3-chlorophenyl)methanesulfonate |
Standard InChI | InChI=1S/C13H6ClF5O3S/c14-7-3-1-2-6(4-7)5-23(20,21)22-13-11(18)9(16)8(15)10(17)12(13)19/h1-4H,5H2 |
Standard InChI Key | HBIDYDWSCOTXFM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The compound 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate (IUPAC name: (2,3,4,5,6-pentafluorophenyl)(3-chlorophenyl)methanesulfonate) features a methanesulfonate group (-SO₃CH₃) bridging two aromatic rings: a fully fluorinated phenyl group (pentafluorophenyl) and a 3-chlorophenyl moiety. The molecular formula is C₁₃H₇ClF₅O₃S, with a molar mass of 396.70 g/mol. Its structure is illustrated below:
The electron-withdrawing fluorine and chlorine atoms confer enhanced electrophilicity, making the compound reactive in nucleophilic substitution and cross-coupling reactions .
Physicochemical Properties
Physical State and Solubility
2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate is typically a crystalline solid at room temperature. Limited solubility data are available, but analogous sulfonate esters exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is sparingly soluble in water (<0.1 g/L at 25°C), aligning with the hydrophobic nature of fluorinated aromatics .
Table 1: Key Physical Properties
Property | Value/Description | Source |
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Molecular Weight | 396.70 g/mol | |
Melting Point | Not reported | |
Solubility in Water | <0.1 g/L (25°C) | |
Stability | Stable under inert conditions |
Thermal and Chemical Stability
The compound demonstrates stability under anhydrous and oxygen-free conditions but decomposes upon exposure to strong oxidizing agents, releasing toxic gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOₓ) . Thermal gravimetric analysis (TGA) of related methanesulfonates indicates decomposition onset temperatures above 150°C, suggesting utility in moderate-temperature applications .
Synthesis and Manufacturing
Reaction Pathways
While no explicit synthesis protocol for 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate is documented in the reviewed literature, analogous sulfonate esters are typically synthesized via sulfonation of the corresponding alcohol. A plausible route involves:
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Sulfonation: Reacting (3-chlorophenyl)(pentafluorophenyl)methanol with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the sulfonate ester.
Industrial-Scale Considerations
The patent CN108069832B highlights challenges in scaling fluorinated compound synthesis, emphasizing the need for phase-transfer catalysts and controlled decarboxylation conditions . Although focused on tetrafluorophenol production, these insights underscore the importance of optimizing reaction parameters (e.g., temperature, solvent selection) to minimize byproducts and enhance yield for structurally complex sulfonates.
Applications in Advanced Technologies
Electrolyte Additives for Lithium-Ion Batteries
A pivotal study (PubMed ID: 30130091) investigated 2,3,4,5,6-pentafluorophenyl methanesulfonate (PFPMS) as an electrolyte additive in LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cells . While the 3-chlorophenyl variant remains untested, PFPMS demonstrated exceptional performance:
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Cycling Retention: Cells with 1.0 wt% PFPMS retained 91.7% capacity after 400 cycles at 25°C, outperforming control cells (74.9%) and those with vinylene carbonate (76.7%).
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High-Temperature Stability: At 60°C, PFPMS-enabled cells achieved 86.3% capacity retention after 7 days.
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Mechanism: PFPMS forms stable interfacial films on electrodes, reducing impedance and side reactions .
These findings suggest that halogenated sulfonates like 2,3,4,5,6-pentafluorophenyl (3-chlorophenyl)methanesulfonate could similarly enhance electrolyte performance, though empirical validation is needed.
Pharmaceutical and Materials Intermediates
The compound’s structure positions it as a potential intermediate in synthesizing kinase inhibitors or fluorinated polymers. For example, the pentafluorophenyl group is a common leaving group in peptide synthesis, while the 3-chlorophenyl moiety may confer antimicrobial activity in drug candidates .
GHS Hazard Class | Statement | Precautionary Measures |
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Skin Irritation (Cat. 2) | H315: Causes skin irritation | Wear protective gloves/clothing |
Eye Damage (Cat. 2A) | H319: Causes serious eye irritation | Use face shield/eye protection |
Respiratory Toxicity | H335: May cause respiratory irritation | Use ventilation/fume hood |
Exposure Mitigation
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Engineering Controls: Use local exhaust ventilation to maintain airborne concentrations below threshold limits.
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Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant goggles, and lab coats.
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Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Future Research Directions
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Electrochemical Studies: Evaluate the 3-chlorophenyl variant’s efficacy as an electrolyte additive in Li-ion and next-gen batteries.
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Pharmaceutical Screening: Assess bioactivity against bacterial or cancer cell lines.
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Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact.
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